2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both furan and tetrahydrofuran rings, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of 5-methylfurfural with other reagents under specific conditions. One common method includes the use of 5-methylfurfural, which can be derived from biomass, and its subsequent reaction with acetic anhydride in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived feedstocks. The process includes the hydrolysis, dehydration, and selective hydrogenation of hemicellulose to produce 5-methylfurfural, which is then further reacted to form this compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction typically yields alcohols and other reduced forms of the compound.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
Scientific Research Applications
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its furan ring structure allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: A precursor in the synthesis of the compound.
2-Methylfuran: Another furan derivative with similar chemical properties.
5-Hydroxymethylfurfural: A related compound with different functional groups.
Uniqueness
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its dual ring structure, combining both furan and tetrahydrofuran rings. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C10H10O5 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c1-5-2-3-7(14-5)9-6(10(12)13)4-8(11)15-9/h2-3,6,9H,4H2,1H3,(H,12,13) |
InChI Key |
QCGYKLWBGADXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(CC(=O)O2)C(=O)O |
Origin of Product |
United States |
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